1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione belongs to the pyrimido[4,5-d]pyrimidine class, a bicyclic heterocyclic system with demonstrated pharmacological relevance. Key structural features include:
- 1,3-dimethyl groups at positions 1 and 3 of the pyrimidine ring.
- A thioether linkage at position 5, connecting to a 2-oxo-pyrrolidin-1-yl ethyl group, which may influence binding interactions and metabolic stability.
This scaffold is synthesized via Mannich reactions involving enaminouracil derivatives and aldehydes, as described in Scheme 4 of . Pyrimido[4,5-d]pyrimidines are noted for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Propriétés
IUPAC Name |
1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-23-17-15(19(27)24(2)20(23)28)18(29-12-14(26)25-10-6-7-11-25)22-16(21-17)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRHRMMKIRZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)N4CCCC4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1,3-Dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to summarize the biological activity of this compound based on current research findings, including synthesis methods, mechanisms of action, and efficacy against various biological targets.
The molecular formula of the compound is , with a molecular weight of 422.48 g/mol. It features a pyrimidine core structure that is often associated with various biological activities.
Antitumor Activity
Several studies have investigated the antitumor properties of pyrimidine derivatives similar to 1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: Summary of Antitumor Activity Studies
These studies highlight the compound's potential as an anticancer agent, with mechanisms involving apoptosis induction and inhibition of cell proliferation.
Neuroprotective Effects
Research has also indicated that pyrimidine derivatives can possess neuroprotective properties. For instance, one study demonstrated that a related compound improved mitochondrial function and cognitive outcomes in rat models subjected to traumatic brain injury . The neuroprotective effects are attributed to the ability to enhance ATP production and reduce oxidative stress markers.
The biological activity of 1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be explained through several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting tumor growth.
- Signal Transduction Modulation : The interaction with various signaling pathways (e.g., PI3K/Akt/mTOR) has been proposed as a mechanism for its antitumor effects.
Case Study 1: Anticancer Efficacy
In a controlled study involving MDA-MB-231 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of 27.6 μM. The study concluded that the compound could be developed into a potential therapeutic agent for breast cancer treatment due to its selective cytotoxicity against cancer cells while sparing normal cells .
Case Study 2: Neuroprotective Potential
A recent investigation into neuroprotective properties revealed that a derivative similar to our compound significantly improved cognitive functions and mitochondrial activity in animal models after traumatic brain injury. This suggests a promising avenue for further research into its use in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Positional Isomerism: Pyrimido[4,5-d] vs. Pyrimido[5,4-d]pyrimidines
- Potency Differences : Pyrimido[5,4-d]pyrimidines generally exhibit higher potency than [4,5-d] isomers in kinase inhibition and other targets. For example, pyrimido[5,4-d]pyrimidine derivatives targeting 5-phosphoribosyl-1-pyrophosphate synthetase (PRS) showed IC50 values of 5.2 µM (PRS1) and 23.8 µM (PRS2) . In contrast, the [4,5-d] isomers, like the target compound, may compensate for reduced potency through optimized substituents (e.g., 7-phenyl group) .
- Synthetic Routes : Both isomers are synthesized via cycloaddition or Mannich reactions, but microwave-assisted methods improve yields for [4,5-d] derivatives .
Table 1: Key Analogs and Their Activities
- Thioether vs. Oxygen Linkers : The thioether group in the target compound may enhance electron delocalization and binding affinity compared to oxygen-linked analogs. For instance, thiourea-derived pyrimidopyrimidines () show improved solubility and bioactivity .
- Pyrrolidin vs. Piperidin Moieties : The pyrrolidin-1-yl group in the target compound differs from the piperidin-1-yl group in the analog from . Piperidin’s larger ring size may alter steric interactions, though both groups are expected to enhance metabolic stability via reduced oxidation .
Structure-Activity Relationship (SAR)
- Position 7 Substituents : The 7-phenyl group in the target compound likely enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in CDK2 inhibitors ().
- Position 5 Modifications : The thio-linked pyrrolidin group may improve selectivity by avoiding off-target interactions common in oxygen-linked analogs.
- Fusion Type : While pyrimido[5,4-d]pyrimidines are generally more potent, substituent optimization in [4,5-d] derivatives (e.g., trisubstitution) can mitigate this disparity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
